Sulfonium salts, particularly those containing the triflate group, have garnered significant attention in the field of organic chemistry due to their unique reactivity and versatility in synthesis. Among these, (4-Methoxyphenyl)diphenylsulfonium triflate stands out as a compound of interest. Although not directly mentioned in the provided papers, the related chemistry of sulfonium triflates can be inferred to provide insights into its potential applications and mechanisms.
Sulfonium triflates have been utilized in the derivatization of carboxylic acids to enhance their detection in HPLC. A related compound, 4'-bromophenacyl triflate, has been shown to react with carboxylate salts to form ester derivatives, which are more easily detected spectrophotometrically1. This indicates that (4-Methoxyphenyl)diphenylsulfonium triflate could potentially be applied in a similar manner for the derivatization of analytes in HPLC, improving detection sensitivity.
In organic synthesis, sulfonium triflates are valuable intermediates. For instance, (E)-Diphenyl-β-(trifluoromethyl)vinylsulfonium triflate has been used to produce trifluoromethylated cyclopropane derivatives and aminothiophenes3. By analogy, (4-Methoxyphenyl)diphenylsulfonium triflate could be employed in the synthesis of complex organic molecules, potentially aiding in the construction of pharmaceuticals or materials with unique electronic properties.
Given the photochemical reactivity of triarylsulfonium salts, (4-Methoxyphenyl)diphenylsulfonium triflate may find applications in the development of photoresists or in photolithography processes where controlled light-induced reactions are essential2. The ability to undergo rearrangement upon light exposure could be harnessed in the design of new materials or in the field of molecular electronics.
This compound is typically derived from the reaction of phenyl sulfoxide with 4-methoxyphenylmagnesium bromide in the presence of trimethylsilyl trifluoromethanesulfonate. It belongs to the class of sulfonium salts, which are characterized by a positively charged sulfur atom bonded to organic groups and an anionic counterpart, in this case, triflate .
The synthesis of (4-Methoxyphenyl)diphenylsulfonium triflate can be performed through several methods. A common approach involves:
The molecular structure of (4-Methoxyphenyl)diphenylsulfonium triflate features:
COC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]
, which provides insight into the connectivity and arrangement of atoms within the molecule .(4-Methoxyphenyl)diphenylsulfonium triflate participates in several significant chemical reactions:
As a cationic photoinitiator, (4-Methoxyphenyl)diphenylsulfonium triflate operates through the following mechanism:
The efficiency and stability of this mechanism are influenced by light intensity, wavelength, and duration of exposure .
The compound is classified as an eye irritant (Eye Irritant 2), skin irritant (Skin Irritant 2), and may cause respiratory irritation (STOT SE 3) .
(4-Methoxyphenyl)diphenylsulfonium triflate has numerous applications across various scientific fields:
(4-Methoxyphenyl)diphenylsulfonium triflate (CAS 116808-67-4) is an organosulfur compound with the systematic name (4-methoxyphenyl)-diphenylsulfanium trifluoromethanesulfonate. Its molecular formula is C₂₀H₁₇F₃O₄S₂, reflecting a cationic sulfonium center bound to three aromatic groups (two phenyl rings and one p-methoxyphenyl ring) and an anionic triflate (trifluoromethanesulfonate, CF₃SO₃⁻) counterion [5] [8]. The methoxy (-OCH₃) substituent on one phenyl ring significantly modifies the electronic properties of the sulfonium cation, enhancing its photochemical reactivity compared to non-substituted analogs [1].
The compound crystallizes as a solid with a melting point of 101–104°C and exhibits a characteristic UV absorption maximum (λₘₐₓ) at 260 nm due to the conjugated aromatic system [1] [3]. Its structural identity is further defined by canonical SMILES and InChI notations:
SMILES: [O-]S(=O)(=O)C(F)(F)F.COc1ccc(cc1)[S+](c2ccccc2)c3ccccc3 InChIKey: WBUSZOLVSDXDOC-UHFFFAOYSA-M [1] [8]
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 116808-67-4 | [5] [8] |
Molecular Weight | 442.5 g/mol | [5] [8] |
Molecular Formula | C₂₀H₁₇F₃O₄S₂ | [5] [8] |
Melting Point | 101–104°C | [1] [3] |
UV-Vis Absorption (λₘₐₓ) | 260 nm | [1] [3] |
MDL Number | MFCD02683565 | [5] [8] |
Sulfonium salts emerged as key photochemical tools in the 1970s–1980s with the discovery of their ability to generate strong acids upon UV exposure. Early sulfonium PAGs like triphenylsulfonium salts faced limitations including poor solubility in organic matrices and high optical absorption below 300 nm, restricting their utility in deep-UV lithography [9]. The introduction of aryl substituents with electron-donating groups (e.g., methoxy) addressed these challenges by red-shifting absorption and improving solubility. (4-Methoxyphenyl)diphenylsulfonium triflate, commercialized in the 1990s, exemplified this design strategy—its methoxy group enhances charge transfer efficiency while maintaining thermal stability [6] [9]. This innovation aligned with semiconductor industry demands for high-resolution photoresists, positioning it as a critical component in advanced lithography processes. Its synthesis typically involves nucleophilic substitution or oxidative coupling reactions between diphenylsulfide and 4-methoxyiodobenzene, followed by anion exchange with trifluoromethanesulfonic acid [9].
(4-Methoxyphenyl)diphenylsulfonium triflate functions as a photoacid generator (PAG) in ultraviolet (UV) or electron beam (e-beam) lithography and as a cationic photoinitiator in epoxy-based polymerizations. Upon exposure to 240–300 nm UV light, the excited sulfonium cation undergoes heterolytic cleavage, releasing a strong Brønsted acid (H⁺CF₃SO₃⁻) and radical byproducts [1] [7]. The triflate anion (CF₃SO₃⁻) produces trifluoromethanesulfonic acid, a superacid with high thermal stability and low nucleophilicity, enabling precise catalytic reactions without termination by recombination [7] [9].
In semiconductor photoresists, the generated acid catalyzes the deprotection of acid-labile groups (e.g., tert-butoxycarbonyl) on polymer resins, altering solubility to create high-fidelity patterns. As a cationic photoinitiator, it initiates ring-opening polymerization of epoxides or vinyl ethers for coatings, adhesives, and 3D printing resins [1] [5]. Its moderate acidity (compared to HPF₆⁻ or HSbF₆⁻ salts) balances catalytic efficiency and material compatibility, making it suitable for applications requiring controlled reactivity [7] [9].
Table 2: Acid Generation Mechanism and Comparative Acid Strengths of Common PAG Anions
Process/Property | Detail | Relative Acid Strength |
---|---|---|
Photolysis Reaction | Ar₃S⁺CF₃SO₃⁻ → Ar₂S• + Ar• + H⁺CF₃SO₃⁻ | N/A |
Acid Generated | Trifluoromethanesulfonic acid (H⁺CF₃SO₃⁻) | Moderate |
Stronger Acids | HSbF₆⁻ > HB(C₆F₅)₄⁻ > HPF₆⁻ > HBF₄⁻ | High to very high |
Key Advantage | Low nucleophilicity enables sustained catalytic activity in polymerizations | ─ |
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